molecular formula C11H13N3S2 B305259 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B305259
M. Wt: 251.4 g/mol
InChI Key: ZZNWERGYDRQCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, also known as BMTT, is a thiol-containing compound with potential applications in scientific research. BMTT has been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of enzyme inhibition. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in various disease processes. 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has also been studied for its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its ability to bind to the active site of enzymes and inhibit their activity. 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol contains a thiol group, which can form a covalent bond with the enzyme's active site, thereby preventing the enzyme from functioning properly. This inhibition of enzyme activity can lead to a reduction in disease symptoms and progression.
Biochemical and Physiological Effects:
5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease progression. 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. Additionally, 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying disease processes. Additionally, 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to have low toxicity and high stability, making it a potentially useful therapeutic agent. However, one limitation of using 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and its effects on various enzymes and cellular processes. Finally, there is a need for the development of more efficient synthesis methods for 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol to facilitate its use in future research.

Synthesis Methods

The synthesis of 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process involving the reaction of benzyl mercaptan with 4-methyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol in a high yield.

properties

Product Name

5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13N3S2/c1-14-10(12-13-11(14)15)8-16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)

InChI Key

ZZNWERGYDRQCIR-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=S)CSCC2=CC=CC=C2

Canonical SMILES

CN1C(=NNC1=S)CSCC2=CC=CC=C2

Origin of Product

United States

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